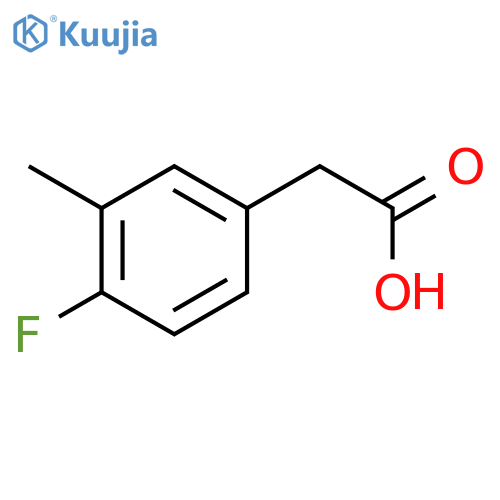

Cas no 1000520-92-2 (2-(4-Fluoro-3-methylphenyl)acetic acid)

2-(4-Fluoro-3-methylphenyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-Fluoro-3-methylphenyl)acetic acid

- 4-Fluoro-3-methylphenylacetic acid

- 4-fluoro-3-methylphenylacetic aicd

- OTAVA-BB 1312887

- RARECHEM AL MS 0051

- 2-(4-Fluoro-3-methylphenyl)

- MFCD09832241

- Benzeneacetic acid, 4-fluoro-3-methyl-

- SCHEMBL1699671

- EN300-104489

- VZDGZGNZGMJNPR-UHFFFAOYSA-N

- SY111033

- CL9442

- (4-Fluoro-3-methylphenyl)acetic acid

- AKOS011681040

- DTXSID40653458

- 1000520-92-2

- AS-46348

-

- MDL: MFCD09832241

- インチ: InChI=1S/C9H9FO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H,11,12)

- InChIKey: VZDGZGNZGMJNPR-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=CC=C1F)CC(=O)O

計算された属性

- せいみつぶんしりょう: 168.05900

- どういたいしつりょう: 168.05865769g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- PSA: 37.30000

- LogP: 1.76120

2-(4-Fluoro-3-methylphenyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-104489-0.05g |

2-(4-fluoro-3-methylphenyl)acetic acid |

1000520-92-2 | 95% | 0.05g |

$19.0 | 2023-10-28 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H30525-1g |

4-Fluoro-3-methylphenylacetic acid, 97% |

1000520-92-2 | 97% | 1g |

¥2864.00 | 2023-02-26 | |

| Enamine | EN300-104489-1.0g |

2-(4-fluoro-3-methylphenyl)acetic acid |

1000520-92-2 | 95% | 1g |

$45.0 | 2023-06-10 | |

| TRC | F401623-500mg |

4-Fluoro-3-methylphenylacetic Acid |

1000520-92-2 | 500mg |

$ 210.00 | 2022-06-05 | ||

| Alichem | A010003646-1g |

4-Fluoro-3-methylphenylacetic acid |

1000520-92-2 | 97% | 1g |

$1460.20 | 2023-09-04 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F859411-1g |

4-Fluoro-3-Methylphenylacetic Acid |

1000520-92-2 | ≥98% | 1g |

369.90 | 2021-05-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1936-1G |

2-(4-fluoro-3-methylphenyl)acetic acid |

1000520-92-2 | 95% | 1g |

¥ 752.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1936-5G |

2-(4-fluoro-3-methylphenyl)acetic acid |

1000520-92-2 | 95% | 5g |

¥ 2,257.00 | 2023-03-31 | |

| 1PlusChem | 1P00015M-1g |

Benzeneacetic acid, 4-fluoro-3-methyl- |

1000520-92-2 | 98% | 1g |

$92.00 | 2025-02-18 | |

| Enamine | EN300-104489-10g |

2-(4-fluoro-3-methylphenyl)acetic acid |

1000520-92-2 | 95% | 10g |

$251.0 | 2023-10-28 |

2-(4-Fluoro-3-methylphenyl)acetic acid 関連文献

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

2-(4-Fluoro-3-methylphenyl)acetic acidに関する追加情報

2-(4-Fluoro-3-methylphenyl)acetic acid: A Comprehensive Overview

2-(4-Fluoro-3-methylphenyl)acetic acid, identified by the CAS number 1000520-92-2, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a phenyl ring substituted with fluorine and methyl groups, along with an acetic acid moiety. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.

The synthesis of 2-(4-Fluoro-3-methylphenyl)acetic acid typically involves multi-step organic reactions, often starting from aromatic precursors. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to construct the phenyl-acetic acid linkage, which has shown promising results in terms of yield and selectivity.

In terms of physical properties, 2-(4-Fluoro-3-methylphenyl)acetic acid exhibits a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. Its solubility in common solvents such as water and ethanol has been extensively studied, with findings indicating moderate solubility in polar solvents due to the presence of the carboxylic acid group. These properties make it suitable for various chemical transformations and analytical techniques.

The chemical structure of this compound plays a crucial role in its reactivity. The fluorine atom on the phenyl ring introduces electron-withdrawing effects, which can influence the acidity of the carboxylic acid group. Recent studies have demonstrated that this effect can be exploited in designing novel pharmaceutical agents with enhanced bioavailability. Additionally, the methyl group on the phenyl ring contributes to steric effects, which can be advantageous in controlling the stereochemistry of subsequent reactions.

One of the most promising applications of 2-(4-Fluoro-3-methylphenyl)acetic acid lies in its potential as a building block for drug discovery. Researchers have utilized this compound as an intermediate in the synthesis of various bioactive molecules, including anti-inflammatory agents and anticancer drugs. For example, a recent study published in the Journal of Medicinal Chemistry highlighted its role in developing a novel class of histone deacetylase inhibitors, which show potent activity against several cancer cell lines.

In addition to its pharmaceutical applications, 2-(4-Fluoro-3-methylphenyl)acetic acid has also found utility in agrochemical research. Its ability to modulate plant growth hormones has led to investigations into its potential as a herbicide or plant growth regulator. Field trials conducted in collaboration with agricultural scientists have demonstrated promising results, suggesting that this compound could play a significant role in sustainable agriculture practices.

The environmental impact of 2-(4-Fluoro-3-methylphenyl)acetic acid is another area of active research. Studies focusing on its biodegradation pathways have revealed that it undergoes rapid microbial degradation under aerobic conditions, minimizing its persistence in natural ecosystems. This finding is particularly important for regulatory assessments and ensures that its use aligns with global environmental standards.

In conclusion, 2-(4-Fluoro-3-methylphenyl)acetic acid, with its unique chemical structure and versatile properties, continues to be a focal point in scientific research. Its applications span across pharmaceuticals, agrochemicals, and materials science, driven by ongoing advancements in synthetic methodologies and biological evaluations. As researchers continue to explore its potential, this compound is poised to make significant contributions to both academic and industrial sectors.

1000520-92-2 (2-(4-Fluoro-3-methylphenyl)acetic acid) 関連製品

- 209991-63-9(2-(2,4,6-trifluorophenyl)acetic acid)

- 85068-27-5((2,5-Difluorophenyl)acetic Acid)

- 518070-28-5(2-(2-fluoro-4-methylphenyl)acetic acid)

- 81228-09-3(2-(2,4-difluorophenyl)acetic acid)

- 451-82-1(2-Fluorophenylacetic acid)

- 145689-41-4(2-(2,3-Difluorophenyl)acetic acid)

- 85068-28-6(2,6-Difluorophenylacetic acid)

- 500912-16-3(2-(3-Fluoro-2-methylphenyl)acetic acid)

- 405-50-5(4-Fluorophenylacetic acid)

- 261951-74-0(2-(3-fluoro-4-methylphenyl)acetic acid)